2-Ketoisooctaldehyde dimethyl acetal 2-Ketoisooctaldehyde dimethyl acetal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18494054
InChI: InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3
SMILES:
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

2-Ketoisooctaldehyde dimethyl acetal

CAS No.:

Cat. No.: VC18494054

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ketoisooctaldehyde dimethyl acetal -

Specification

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name 1,1-dimethoxy-6-methylheptan-2-one
Standard InChI InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3
Standard InChI Key SXOSETLXXRRUEB-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(=O)C(OC)OC

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-ketoisooctaldehyde dimethyl acetal typically involves acid-catalyzed acetal formation from 2-ketoisooctaldehyde and methanol. A representative method, analogous to acetone dimethyl acetal synthesis , is outlined below:

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (PTSA) or H₂SO₄.

  • Solvent: Excess methanol.

  • Temperature: 20–25°C (room temperature).

Mechanism:

  • Hemiacetal Formation: The ketone reacts with methanol to form a hemiacetal intermediate.

  • Acetal Formation: A second methanol molecule displaces water, yielding the dimethyl acetal .

Equation:

2-Ketoisooctaldehyde+2CH3OHH+2-Ketoisooctaldehyde dimethyl acetal+H2O\text{2-Ketoisooctaldehyde} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{2-Ketoisooctaldehyde dimethyl acetal} + \text{H}_2\text{O}

Optimization Strategies

  • Water Removal: Techniques like azeotropic distillation (using trimethyl orthoformate) shift equilibrium toward acetal formation, improving yields .

  • Electron-Withdrawing Groups: Substrates with electron-withdrawing substituents (e.g., nitro groups) enhance reaction rates, as seen in α-chloroketone dimethyl acetal syntheses .

Physicochemical Properties

Physical Properties (Inferred from Analogous Acetals )

PropertyValue/Range
Boiling Point180–190°C (estimated)
Density0.92–0.95 g/cm³
Refractive Index (n²⁰/D)1.415–1.425
SolubilityMiscible in organic solvents (e.g., CH₂Cl₂, ethanol); insoluble in water

Spectroscopic Data

  • IR: Strong absorption at ~1100 cm⁻¹ (C-O stretching of acetal) .

  • ¹H NMR:

    • δ 1.2–1.6 ppm (m, branched alkyl chain).

    • δ 3.3–3.4 ppm (s, methoxy groups).

    • δ 2.1–2.3 ppm (s, ketone adjacent to acetal) .

Applications in Organic Synthesis

Protecting Group Strategy

2-Ketoisooctaldehyde dimethyl acetal serves as a ketone-protecting group in multi-step syntheses. For example:

  • Mukaiyama Aldol Reactions: The acetal stabilizes intermediates, enabling selective C-C bond formation without ketone interference .

  • Flavor and Fragrance Synthesis: Analogous acetals (e.g., acetylacetaldehyde dimethyl acetal) are precursors for nutty or ethereal flavor compounds .

Industrial Relevance

  • Pharmaceutical Intermediates: Used in synthesizing pyrazoles and pyrimidines, as seen with acetylacetaldehyde dimethyl acetal .

  • Polymer Chemistry: Acetals act as crosslinking agents or stabilizers in resin formulations .

ParameterDetails
FlammabilityFlammable liquid (Category 3)
Skin IrritationMay cause mild irritation
Environmental ImpactLow toxicity; biodegradable

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